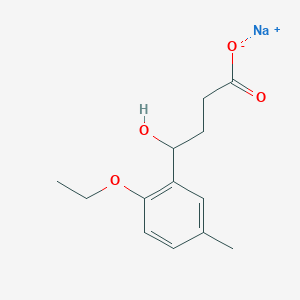
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate is a chemical compound with a complex structure that includes an ethoxy group, a methylphenyl group, and a hydroxybutanoate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate typically involves the reaction of 2-ethoxy-5-methylphenol with butanoic acid under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate involves its interaction with specific molecular targets. The compound can modulate enzyme activities by binding to active sites or altering enzyme conformations. Additionally, it can influence cellular signaling pathways, leading to changes in gene expression and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3-[(4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl)azo]benzenesulphonate
- Sodium 4-chloro-3-[(4-ethoxyphenyl)azo]phenylazo]benzenesulfonate
- Sodium hydrogen 9-sulphonatooctadecenoate
Uniqueness
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows for versatile reactivity and a broad range of applications, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C13H17NaO4 |
|---|---|
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
sodium;4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C13H18O4.Na/c1-3-17-12-6-4-9(2)8-10(12)11(14)5-7-13(15)16;/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16);/q;+1/p-1 |
Clave InChI |
CKJHSFMPNMVPKY-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=C(C=C(C=C1)C)C(CCC(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



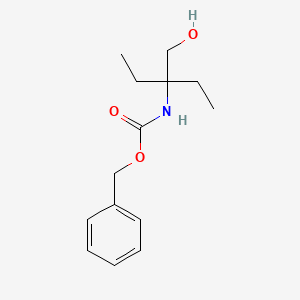
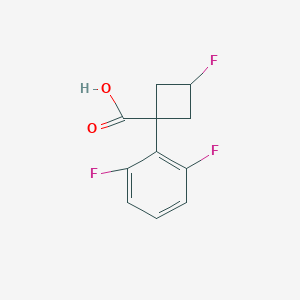

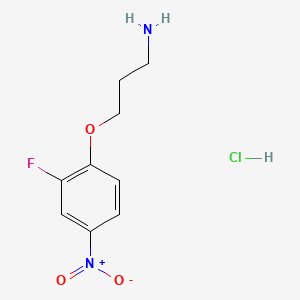
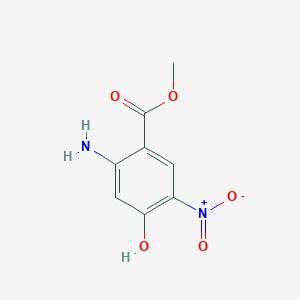
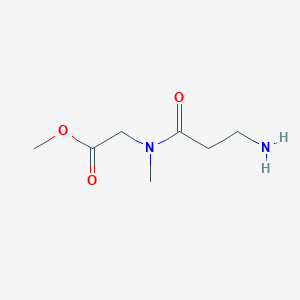

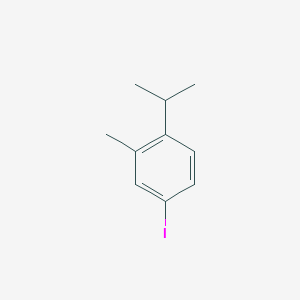
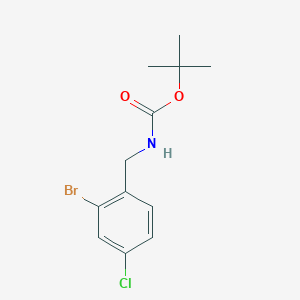
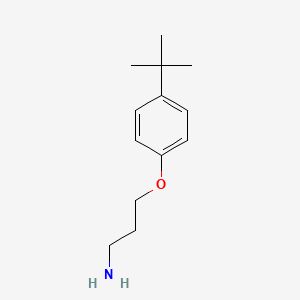
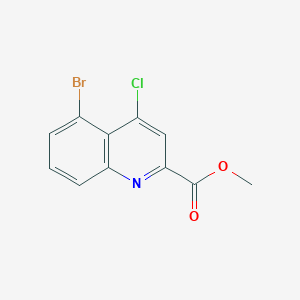
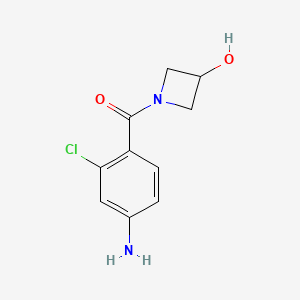
![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)
